Chromium, tetrakis(diethylamino)-

Description

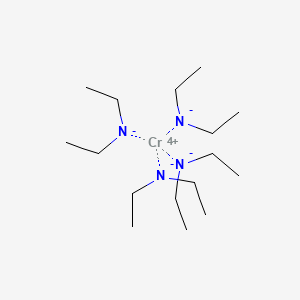

Chromium, tetrakis(diethylamino)- (Cr(NEt₂)₄) is a metal-organic compound where a chromium center is coordinated by four diethylamino ligands. These compounds are typically used as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for thin-film coatings in microelectronics, optics, and protective coatings . The diethylamino ligands enhance volatility and modulate decomposition kinetics, critical for low-temperature deposition processes.

Properties

CAS No. |

67938-78-7 |

|---|---|

Molecular Formula |

C16H40CrN4 |

Molecular Weight |

340.51 g/mol |

IUPAC Name |

chromium(4+);diethylazanide |

InChI |

InChI=1S/4C4H10N.Cr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |

InChI Key |

ZTSVPMVCKFBYBS-UHFFFAOYSA-N |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Cr+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium, tetrakis(diethylamino)- can be synthesized through the reaction of chromium chloride with diethylamine in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{CrCl}_3 + 4 \text{HNEt}_2 \rightarrow \text{Cr(NEt}_2\text{)}_4 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis method. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Types of Reactions:

Oxidation: Chromium, tetrakis(diethylamino)- can undergo oxidation reactions where the chromium center is oxidized to a higher oxidation state.

Substitution: The diethylamino ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Substitution: Ligand substitution can be achieved using various nucleophiles or electrophiles depending on the desired product.

Major Products:

Oxidation: Oxidized chromium complexes with different ligands.

Substitution: New chromium complexes with substituted ligands.

Scientific Research Applications

Chromium, tetrakis(diethylamino)- has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other chromium complexes.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in catalysis and materials science for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of chromium, tetrakis(diethylamino)- involves its interaction with various molecular targets. The diethylamino ligands can donate electron density to the chromium center, stabilizing it in different oxidation states. This electron donation can influence the reactivity of the compound and its interactions with other molecules. The pathways involved include coordination to other metal centers, ligand exchange, and redox reactions .

Comparison with Similar Compounds

The following comparison focuses on structural analogs, including tetrakis(amino) complexes of zirconium, hafnium, tin, and chromium. Key parameters include thermal stability, deposition behavior, and industrial applications.

Structural and Bonding Characteristics

Key Observations :

- Larger ligands (e.g., diethylamino vs.

- Chromium’s smaller ionic radius compared to Zr/Hf may result in weaker metal-ligand bonds, lowering thermal stability .

Thermal and Deposition Properties

Key Observations :

- Zr(NEt₂)₄ and Hf(NEt₂)₄ exhibit comparable thermal profiles due to similar ligand-metal interactions. Both require ammonia to mitigate carbon contamination during nitride deposition .

- Chromium’s inferred lower thermal stability may necessitate stricter process control to avoid premature decomposition.

Reactivity and Byproduct Formation

- Carbon Contamination: Bulkier ligands (e.g., diethylamino) generate more organic byproducts (e.g., hydrocarbons) during decomposition, necessitating reactive gases like NH₃ or H₂ to achieve high-purity films .

- Halide-Free Advantage : Unlike halide-based precursors (e.g., HfCl₄), amido complexes like Cr(NEt₂)₄ eliminate halide contamination risks, critical for semiconductor applications .

Industrial and Research Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.